molecular formula C18H18N2O3 B10930630 1,3-Benzodioxol-5-yl(4-phenylpiperazin-1-yl)methanone CAS No. 326907-82-8

1,3-Benzodioxol-5-yl(4-phenylpiperazin-1-yl)methanone

Cat. No.: B10930630
CAS No.: 326907-82-8
M. Wt: 310.3 g/mol
InChI Key: ZDUDOOVGMYXYIF-UHFFFAOYSA-N
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Description

Methanone, 1,3-benzodioxol-5-yl(4-phenyl-1-piperazinyl)- is a complex organic compound with a unique structure that includes a benzodioxole ring, a phenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 1,3-benzodioxol-5-yl(4-phenyl-1-piperazinyl)- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methanone, 1,3-benzodioxol-5-yl(4-phenyl-1-piperazinyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Methanone, 1,3-benzodioxol-5-yl(4-phenyl-1-piperazinyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methanone, 1,3-benzodioxol-5-yl(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Methanone, 1,3-benzodioxol-5-yl(4-phenyl-1-piperazinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

326907-82-8

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

1,3-benzodioxol-5-yl-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C18H18N2O3/c21-18(14-6-7-16-17(12-14)23-13-22-16)20-10-8-19(9-11-20)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2

InChI Key

ZDUDOOVGMYXYIF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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